molecular formula C20H17N5OS B12140637 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12140637
M. Wt: 375.4 g/mol
InChI Key: VCKDVFNZOYTUCY-UHFFFAOYSA-N
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Description

2-{[4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 4th position and a pyridin-2-yl group at the 5th position. The sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further substituted with a naphthalen-1-yl group.

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17N5OS/c1-25-19(17-10-4-5-12-21-17)23-24-20(25)27-13-18(26)22-16-11-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3,(H,22,26)

InChI Key

VCKDVFNZOYTUCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents and appropriate catalysts.

    Attachment of the Naphthalene Moiety: The naphthalene ring is attached via an acylation reaction, often using naphthalene derivatives and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as those related to cell proliferation or microbial growth.

    Pathways Involved: It may interfere with pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Triazole-Acetamide Derivatives

Compound Name / ID Triazole Substituents Acetamide Substituent Key Properties/Activities
Target Compound 4-Methyl, 5-(pyridin-2-yl) Naphthalen-1-yl Structural data limited; inferred receptor modulation potential
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Allyl, 5-(pyridin-2-yl) 4-Sulfamoylphenyl Synthetic intermediate; sulfonamide group enhances solubility
N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (VUAA1) 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Orco receptor agonist in insects; EC₅₀ ~3 µM
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole with naphthoxy methyl 4-Chlorophenyl Antibacterial activity; MIC values: 12.5–25 µg/mL against E. coli and S. aureus
2-((4-Methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate derivatives 4-Methyl, 5-(3-methoxyphenyl) Ester-linked bicyclic terpene Insecticidal activity; LC₅₀ < 10 ppm against Aphis craccivora

Key Observations :

  • Triazole Substitution : Allyl or ethyl groups (e.g., VUAA1 ) at the 4th position enhance receptor binding in insect studies, while methyl groups (target compound) may reduce steric hindrance.
  • Acetamide Modifications : Bulkier groups like naphthalen-1-yl (target compound) vs. phenyl or sulfamoylphenyl alter lipophilicity, impacting membrane permeability.
  • Linker Flexibility : Sulfanyl linkers (target compound) vs. 1,2,3-triazol-1-yl affect conformational rigidity and metabolic stability.

Key Observations :

  • Reaction Efficiency : Allyl-substituted triazoles (e.g., 6a ) require longer reaction times (5 h) compared to carboxylic acid derivatives (7a, 4 h).
  • Solvent Systems : Polar protic solvents (H₂O:EtOH) are preferred for acetamides , while DMF:EtOH improves yields for carboxylic acids .

Receptor Modulation

  • VUAA1 : Activates insect Orco receptors (EC₅₀ ~3 µM), while OLC15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) acts as an antagonist . The target compound’s naphthalen-1-yl group may enhance hydrophobic interactions in receptor pockets.
  • Antimicrobial Activity : Derivatives like 6c (MIC 12.5 µg/mL) suggest that electron-withdrawing groups (e.g., nitro) on the acetamide aryl ring improve potency .

Antioxidant and Anti-inflammatory Potential

  • KA-series compounds : Pyridin-4-yl triazoles with substituted arylacetamides exhibit radical scavenging (IC₅₀ ~50 µM) and anti-inflammatory activity (60–70% inhibition of protein denaturation). The target compound’s naphthalene moiety may enhance π-π stacking in enzyme binding sites.

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